Synthetic Accessibility: High-Yielding Benzylation of 3-Bromo-4-hydroxypyridine
4-(Benzyloxy)-3-bromopyridine is synthesized via a straightforward O-benzylation of commercially available 3-bromo-4-hydroxypyridine with benzyl bromide, proceeding in 98.6% yield under standard conditions (NaH, DMF, 0 °C to 25 °C, 16 h) . In contrast, the parent 3-bromo-4-hydroxypyridine is synthesized from 3-bromo-5-hydroxypyridine in only 66.2% yield , highlighting the efficiency advantage of procuring the pre-functionalized benzyloxy derivative rather than attempting in-house protection.
| Evidence Dimension | Synthetic yield (O-benzylation step) |
|---|---|
| Target Compound Data | 98.6% yield |
| Comparator Or Baseline | 3-Bromo-4-hydroxypyridine (precursor) synthesized in 66.2% yield |
| Quantified Difference | 32.4 percentage point yield advantage for the target compound relative to precursor synthesis |
| Conditions | NaH, DMF, 0 °C to 25 °C, 16 h under N₂ atmosphere; precursor synthesis via reaction with ammonia or methylamine |
Why This Matters
This quantitative yield difference directly impacts procurement decisions by reducing the number of synthetic steps and improving overall material efficiency in multi-step syntheses.
